molecular formula C13H16N6O B2569791 2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine CAS No. 2097861-89-5

2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine

Cat. No.: B2569791
CAS No.: 2097861-89-5
M. Wt: 272.312
InChI Key: PSCGMAXRSXSNPU-UHFFFAOYSA-N
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Description

2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazine ring substituted with a methyl group and a pyrrolidine ring linked through a triazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst. This is followed by the coupling of the triazole with a pyrrolidine derivative and subsequent attachment to the pyrazine ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate biochemical pathways, leading to the desired therapeutic effects. The compound’s unique structure allows it to interact with multiple targets, making it versatile in its applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine stands out due to its unique combination of a pyrazine ring with a triazole and pyrrolidine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c1-10-7-15-12(8-14-10)13(20)18-6-2-3-11(18)9-19-16-4-5-17-19/h4-5,7-8,11H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCGMAXRSXSNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCC2CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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